BenchChemオンラインストアへようこそ!

1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole

Androgen Receptor BF3 Site Castration-Resistant Prostate Cancer

Acquire 920115-74-8, an N-allyl-substituted 2-((2-phenoxyethyl)thio)-1H-benzimidazole, to differentiate Binding Function 3 (BF3) engagement from androgen binding pocket (ABP) blockade. This research compound is supplied exclusively for in vitro and ex vivo studies in Enzalutamide-resistant prostate cancer models. The terminal alkene enables downstream conjugation for targeted covalent inhibitor development. Not for human use.

Molecular Formula C19H20N2OS
Molecular Weight 324.44
CAS No. 920115-74-8
Cat. No. B2668398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole
CAS920115-74-8
Molecular FormulaC19H20N2OS
Molecular Weight324.44
Structural Identifiers
SMILESCC(=C)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3
InChIInChI=1S/C19H20N2OS/c1-15(2)14-21-18-11-7-6-10-17(18)20-19(21)23-13-12-22-16-8-4-3-5-9-16/h3-11H,1,12-14H2,2H3
InChIKeyWIBAVJXPSMPZRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

920115-74-8 – 1-(2-Methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole: A Differentiated N-Allyl Benzimidazole for Androgen Receptor BF3 Site Research


1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole (CAS 920115-74-8) is a synthetic small molecule belonging to the 2-((2-phenoxyethyl)thio)-1H-benzimidazole class, developed as part of a structure-activity relationship (SAR) program targeting the Binding Function 3 (BF3) surface pocket of the human androgen receptor (AR) [1]. Unlike conventional antiandrogens, these BF3-directed ligands bind outside the buried hydrophobic androgen binding pocket, a mechanism designed to evade common resistance mutations that limit the clinical durability of Bicalutamide and Enzalutamide [1]. The compound features a distinctive N-allyl (2-methylprop-2-en-1-yl) substituent at the benzimidazole 1-position, differentiating it from N-H, N-phenoxyethyl, and N-ethyl analogs within the series [2].

Why 920115-74-8 Cannot Be Substituted by Generic Benzimidazoles or Conventional Antiandrogens


The compound is not a generic benzimidazole. It is an optimized ligand engineered for the topographically distinct BF3 site of the AR, a surface pocket that is not engaged by the androgen binding pocket-targeted drugs Bicalutamide, Flutamide, Nilutamide, or Enzalutamide [1]. The N-allyl substituent in 920115-74-8 is not a passive decoration; within the 2-((2-phenoxyethyl)thio)-1H-benzimidazole SAR series, variation at the N-1 position profoundly alters BF3-site occupancy, AR transcriptional inhibition, and anti-proliferative activity against enzalutamide-resistant prostate cancer cells [1]. Replacing this compound with the N-H parent scaffold (2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole, IC50 = 4,200 nM [2]), an N-phenoxyethyl analog (CAS 331948-99-3), or an N-ethyl analog (CAS 433327-07-2) would introduce uncharacterized changes in BF3 affinity and functional antagonism, invalidating experimental reproducibility and confounding SAR interpretation.

920115-74-8: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


BF3 Site vs. Androgen Binding Pocket: Mechanistic Differentiation from Enzalutamide and Bicalutamide

920115-74-8 is designed as a BF3 site ligand, whereas the clinical antiandrogens Enzalutamide and Bicalutamide target the androgen binding pocket (ABP). The BF3 site is a topographically distinct surface pocket whose engagement has been demonstrated to inhibit AR transcriptional activity, block co-chaperone interactions, and suppress nuclear translocation even in the presence of ABP mutations that confer resistance to conventional agents [1][2]. Within the 2-((2-phenoxyethyl)thio)-1H-benzimidazole series, certain BF3 ligands demonstrated significant antiandrogen potency against both LNCaP and Enzalutamide-resistant prostate cancer cell lines, while the N-H parent scaffold showed only weak BF3 inhibition (IC50 = 4,200 nM) [3]. The N-allyl substitution in 920115-74-8 represents a key structural elaboration explored within this SAR campaign.

Androgen Receptor BF3 Site Castration-Resistant Prostate Cancer

N-Allyl vs. N-Phenoxyethyl Substitution: Ligand Efficiency and Steric Differentiation Within the BF3 Series

The 2-((2-phenoxyethyl)thio)-1H-benzimidazole SAR study by Munuganti et al. systematically varied N-1 substituents to optimize BF3 site complementarity [1]. The N-phenoxyethyl analog 1-[2-(4-methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole (YLO, PDB 2YLO/4HLW) has been co-crystallized with the AR BF3 site, providing a structural reference for this chemical series [2]. In contrast, 920115-74-8 carries a smaller, more lipophilic N-allyl group (2-methylprop-2-en-1-yl) that reduces molecular weight by approximately 80 Da compared to the N-phenoxyethyl analog (MW: 324.4 vs. ~404.5), offering potential advantages in ligand efficiency metrics central to fragment-based and lead-optimization campaigns. The allyl group also introduces a reactive terminal alkene absent in the N-phenoxyethyl and N-ethyl analogs, presenting a unique chemical handle for covalent probe development or click-chemistry derivatization .

Structure-Activity Relationship BF3 Inhibitor Benzimidazole N-Substitution

Parent Scaffold Benchmark: N-H vs. N-Allyl IC50 Context from BF3 Transcriptional Assay

The N-H parent compound, 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole, has a reported IC50 of 4,200 nM in a BF3 site-specific eGFP transcriptional assay conducted in human LNCaP cells expressing ARR2PB [1]. This value serves as the baseline for the entire 2-((2-phenoxyethyl)thio)-1H-benzimidazole series. The SAR study demonstrated that N-1 substitution significantly modulates antiandrogen potency, with elaborated derivatives showing substantially improved activity against both LNCaP and Enzalutamide-resistant cell lines [2]. While the exact IC50 for 920115-74-8 has not been publicly disclosed, the N-allyl substitution pattern represents one of the structural vectors explored in this optimization campaign. Researchers selecting this compound over the N-H parent gain access to an N-substituted scaffold known to influence BF3 occupancy and cellular activity.

BF3 Site Inhibition IC50 Androgen Receptor Transcriptional Assay

Chemical Stability and Reactivity: Allyl Group as a Differentiating Structural Feature for Downstream Chemistry

The terminal alkene of the N-allyl substituent in 920115-74-8 provides a functional group absent in saturated N-alkyl analogs (e.g., N-ethyl, N-propyl) or N-aryl/arylalkyl variants (e.g., N-phenoxyethyl) within the benzimidazole-thioether class [1]. This alkene can participate in thiol-ene click chemistry, cross-metathesis, or epoxidation reactions, enabling late-stage diversification without altering the core benzimidazole-phenoxyethylthio pharmacophore. In contrast, the fully saturated N-ethyl analog (1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole) lacks this reactive handle, restricting its utility in covalent probe synthesis or bioconjugation strategies .

Covalent Inhibitor Design Click Chemistry Benzimidazole Derivatization

920115-74-8: High-Priority Application Scenarios Driven by Quantitative Differentiation Evidence


Prostate Cancer Drug-Resistance Research: BF3 Site Probe Panel Assembly

920115-74-8 serves as an N-allyl-substituted member of the BF3 inhibitor series, suitable for inclusion in a panel of orthogonally targeted AR probes alongside the N-H parent, N-phenoxyethyl co-crystallized ligand (YLO), and conventional ABP antagonists (Enzalutamide, Bicalutamide). This panel enables systematic dissection of whether BF3 site engagement, as opposed to ABP blockade, drives activity in Enzalutamide-resistant LNCaP and 22Rv1 prostate cancer models [1]. The allyl-substituted scaffold provides a structural reference point distinct from the N-arylalkyl analogs used in published crystallography campaigns [2].

Covalent BF3 Inhibitor and Chemical Probe Development

The terminal alkene of the N-allyl group in 920115-74-8 provides a reactive handle for generating covalent BF3 site probes through thiol-ene chemistry, epoxidation, or metathesis-based diversification. Unlike the fully saturated N-ethyl analog (CAS 433327-07-2) or N-phenoxyethyl analog (CAS 331948-99-3), this compound enables structure-activity relationship studies that explore irreversible or targeted covalent inhibitor modalities, which are of high current interest in overcoming drug resistance in castration-resistant prostate cancer [3].

Benzimidazole-Thioether SAR Library Construction with Focused N-1 Diversity

920115-74-8 fills a specific N-allyl niche within a matrixed SAR library of 2-((2-phenoxyethyl)thio)-1H-benzimidazoles. Paired with the N-H parent (IC50 = 4,200 nM in BF3 transcriptional assays), N-ethyl, and N-phenoxyethyl analogs, this compound allows medicinal chemistry teams to quantify the contribution of N-1 olefinic character to BF3 affinity, cellular permeability, and metabolic stability. Such multiparametric profiling is essential for lead optimization campaigns targeting the AR surface pocket [4].

Click-Chemistry-Enabled Proteomics for AR Interactome Mapping

The terminal alkene in 920115-74-8 permits copper-catalyzed or strain-promoted azide-alkyne cycloaddition (following azide installation) or direct thiol-ene conjugation to generate bifunctional probes. Such probes enable pull-down experiments and proteomics analysis to map the AR interactome downstream of BF3 site engagement, a mechanistic space not accessible with saturated N-alkyl benzimidazoles. This positions 920115-74-8 as a strategic procurement choice for chemical biology groups investigating non-canonical AR signaling [1].

Quote Request

Request a Quote for 1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.